1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,4-dimethylphenyl)-
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Overview
Description
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,4-dimethylphenyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes a pyrrole ring substituted with acetic acid, dimethyl groups, and a dimethylphenyl group. The compound’s structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,4-dimethylphenyl)- typically involves multi-step organic reactionsFor instance, ethyl acetoacetate can be used as a starting material to form the pyrrole ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to facilitate the desired transformations. The use of protective groups and selective deprotection steps can also be employed to achieve the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,4-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,4-dimethylphenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting specific biological pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,4-dimethylphenyl)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound shares a similar pyrrole core but differs in the substituents attached to the ring.
2,5-Dimethyl-1H-pyrrole: A simpler pyrrole derivative with only dimethyl groups attached to the ring.
Uniqueness: 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3,4-dimethylphenyl)- is unique due to its specific combination of substituents, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
42780-29-0 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C16H19NO2/c1-10-5-6-15(7-11(10)2)17-12(3)8-14(13(17)4)9-16(18)19/h5-8H,9H2,1-4H3,(H,18,19) |
InChI Key |
MLSVYUNSGGHQSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)CC(=O)O)C)C |
Origin of Product |
United States |
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